![molecular formula C14H13N5O B12938890 2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide CAS No. 88912-40-7](/img/structure/B12938890.png)
2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse biological activities
Métodos De Preparación
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide typically involves the reaction of benzimidazole derivatives with phenylhydrazinecarboxamide. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel compounds with desired properties.
Biology: In biological research, the compound has shown promise as an antimicrobial and anticancer agent.
Medicine: The compound’s potential as a therapeutic agent has been explored, particularly in the treatment of cancer. Its ability to target specific molecular pathways makes it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to reduced tumor growth . The compound’s ability to bind to the active site of EGFR and block its activity is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide can be compared with other benzimidazole derivatives, such as:
2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: This compound also exhibits anticancer activity by targeting EGFR but has different substituents that may affect its potency and selectivity.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl: This derivative has shown antimicrobial activity and is used in the development of new antibiotics.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways involved in disease processes. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and development.
Propiedades
Número CAS |
88912-40-7 |
|---|---|
Fórmula molecular |
C14H13N5O |
Peso molecular |
267.29 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-ylamino)-3-phenylurea |
InChI |
InChI=1S/C14H13N5O/c20-14(15-10-6-2-1-3-7-10)19-18-13-16-11-8-4-5-9-12(11)17-13/h1-9H,(H2,15,19,20)(H2,16,17,18) |
Clave InChI |
KJPRKPZDTNQBLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NNC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B12938810.png)
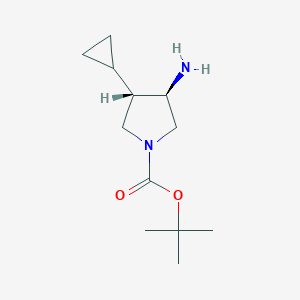
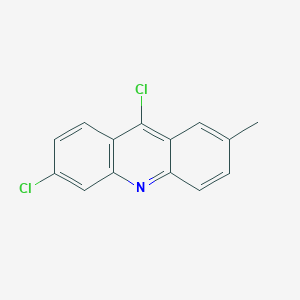
![N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B12938819.png)

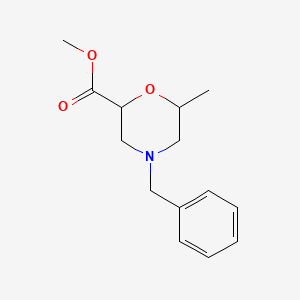

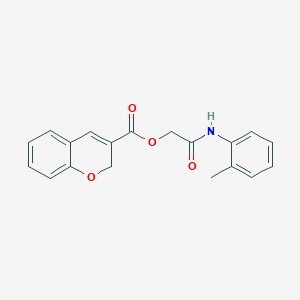
![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)
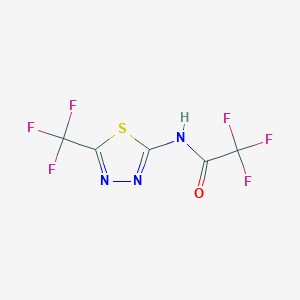
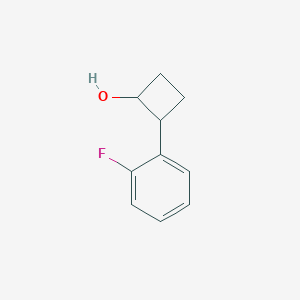
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)

